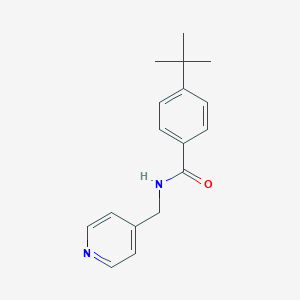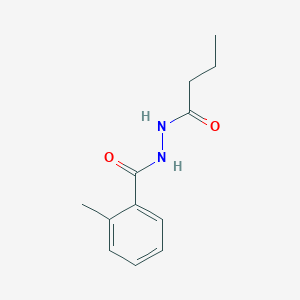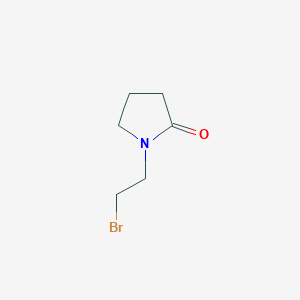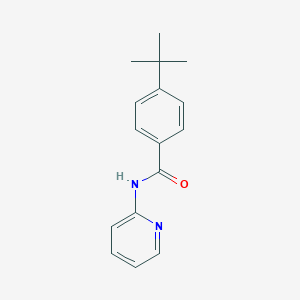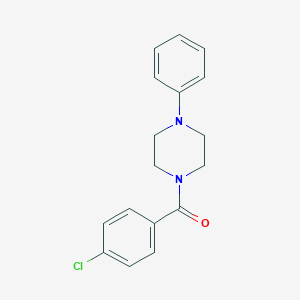
2-(1-Phenylethyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethyl)propanedioic acid, also known as Phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first developed in Russia in 1983 and is a derivative of Piracetam, another nootropic drug. Phenylpiracetam is known for its cognitive-enhancing properties and has been widely studied for its potential use in treating cognitive impairment and neurological disorders.
Wirkmechanismus
2-(1-Phenylethyl)propanedioic acidtam works by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and noradrenaline in the brain. These neurotransmitters are involved in cognitive processes such as memory, learning, and attention. By increasing their levels, 2-(1-Phenylethyl)propanedioic acidtam enhances these cognitive processes.
Biochemische Und Physiologische Effekte
2-(1-Phenylethyl)propanedioic acidtam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which can improve cognitive function. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Phenylethyl)propanedioic acidtam has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it is important to note that 2-(1-Phenylethyl)propanedioic acidtam is a controlled substance in some countries and may require special permits for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Phenylethyl)propanedioic acidtam. One area of research is to further investigate its potential use in treating cognitive impairment associated with neurological disorders. Another area of research is to explore its potential use in enhancing athletic performance. Finally, more research is needed to fully understand the long-term effects of 2-(1-Phenylethyl)propanedioic acidtam on cognitive function and overall health.
Synthesemethoden
2-(1-Phenylethyl)propanedioic acidtam is synthesized by adding a phenyl group to the Piracetam molecule. The synthesis process involves the reaction of 2-oxo-1-pyrrolidineacetamide with bromoacetophenone to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)butyric acid. This compound is then converted to 2-(1-Phenylethyl)propanedioic acidtam through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethyl)propanedioic acidtam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, 2-(1-Phenylethyl)propanedioic acidtam has been studied for its potential use in treating cognitive impairment associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
CAS-Nummer |
41103-90-6 |
|---|---|
Produktname |
2-(1-Phenylethyl)propanedioic acid |
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(1-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
AHWJRDQVJRKCPR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Andere CAS-Nummern |
41103-90-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)

